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Compound of Interest

Compound Name:
5-Phenyl-1,2-oxazole-4-carbonyl

chloride

CAS No.: 136995-29-4

Cat. No.: B157165 Get Quote

Executive Summary
Isoxazole-4-carbonyl chloride and its derivatives (specifically the 5-methyl and 3,5-dimethyl

analogs) are critical electrophilic building blocks in medicinal chemistry. They serve as the

structural backbone for major pharmaceutical classes, including isoxazolyl penicillins (e.g.,

Cloxacillin) and disease-modifying antirheumatic drugs (e.g., Leflunomide).

This guide provides a rigorous spectroscopic comparison between isoxazole-4-carbonyl

chlorides and their precursor carboxylic acids. For the synthetic chemist, distinguishing these

two species is the primary quality control step in intermediate synthesis. We focus on the 5-

methylisoxazole-4-carbonyl chloride (CAS 67305-24-2) as the primary case study due to its

industrial prevalence, while referencing the unsubstituted core (CAS 62348-15-6) where

applicable.

Chemical Identity & Physical Properties[1][2][3][4][5]
Before spectroscopic analysis, verify the physical constants. The transformation from acid to

acid chloride typically results in a phase change or a significant shift in boiling/melting points.
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Property
Isoxazole-4-

carboxylic acid

(Precursor)

Isoxazole-4-carbonyl

chloride (Product)

5-Methylisoxazole-4-

carbonyl chloride

(Common Analog)

CAS Number 2168-93-6 62348-15-6 67305-24-2

Physical State
Solid (Crystalline

powder)

Liquid / Low-melting

solid

Solid / Liquid (mp

~20-25°C)

Boiling Point

N/A

(Decomposes/Sublim

es)

~55-60°C (at reduced

pressure)

78°C (at reduced

pressure)

Reactivity Stable, acidic
Highly Moisture

Sensitive

Highly Moisture

Sensitive

Solubility
Polar solvents

(DMSO, MeOH)

Aprotic solvents

(DCM, Toluene)

Aprotic solvents

(DCM, Toluene)

Comparative Spectroscopic Analysis
The most reliable method to confirm the formation of the acid chloride is the comparative shift

in IR and NMR signals relative to the starting carboxylic acid.

A. Infrared (IR) Spectroscopy: The "Carbonyl Shift"
IR is the fastest method for monitoring reaction completion. The conversion of the -COOH

group to -COCl results in a distinct blue shift of the carbonyl stretching frequency due to the

inductive electron-withdrawing effect of the chlorine atom.

Precursor (Acid): Broad O-H stretch (3300–2500 cm⁻¹) and a C=O stretch around 1680–

1710 cm⁻¹.

Product (Chloride): Complete disappearance of the O-H stretch. Appearance of a sharp,

intense C=O stretch at 1750–1780 cm⁻¹.
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Functional Group
Acid Precursor (

, cm⁻¹)

Acid Chloride
Product (

, cm⁻¹)

Diagnostic Note

O-H Stretch 3300–2500 (Broad) Absent
Primary indicator of

dryness/conversion.

C=O Stretch 1680–1710 1750–1780
~60-70 cm⁻¹ shift to

higher wavenumber.

C-Cl Stretch Absent 600–800
Often obscured in

fingerprint region.

B. Nuclear Magnetic Resonance ( H NMR)
NMR provides structural confirmation.[1] The key diagnostic is the disappearance of the acidic

proton and the chemical shift of the ring protons due to the change in electron density.

Solvent Choice: Must use anhydrous CDCl₃ or CD₂Cl₂. Avoid DMSO-d6 or Methanol-d4 as

they will react with the acid chloride (solvolysis), yielding the acid or ester, respectively, and

giving false data.

Case Study: 5-Methylisoxazole-4-carbonyl chloride

Proton
Environment

Acid Precursor (

, ppm)

Acid Chloride
Product (

, ppm)

Mechanistic Insight

-COOH
11.0 – 13.0 (Broad

singlet)
Absent

Confirmation of OH

removal.

Isoxazole Ring H (C3-

H)
~8.60 (Singlet) ~8.80 – 9.00 (Singlet)

Deshielding due to the

stronger electron-

withdrawing nature of

-COCl vs -COOH.

Methyl Group (-CH₃) ~2.70 (Singlet) ~2.85 (Singlet) Slight downfield shift.
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C. Mass Spectrometry (MS)
Direct MS analysis of acid chlorides is difficult due to hydrolysis.

Method: Derivatization is recommended. Quench a small aliquot with dry methanol to form

the methyl ester, then analyze via GC-MS.

Direct EI-MS (if possible): Look for the molecular ion

and the characteristic loss of chlorine

.

5-Methylisoxazole-4-carbonyl chloride (MW 145.5): Peaks at m/z 145/147 (3:1 ratio due to

Cl isotopes) and base peak at m/z 110 (Acylium ion).

Experimental Protocol: Synthesis &
Characterization Workflow
Objective: Synthesize 5-methylisoxazole-4-carbonyl chloride from 5-methylisoxazole-4-

carboxylic acid and characterize in situ.

Step 1: Synthesis (Thionyl Chloride Method)
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and a

drying tube (

).

Reagents: Charge flask with 5-methylisoxazole-4-carboxylic acid (1.0 eq) and anhydrous

toluene (5-10 volumes).

Activation: Add Thionyl Chloride (

, 1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack
intermediate, accelerating the reaction.

Reflux: Heat to 80°C for 3-4 hours. Evolution of
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and

gas indicates reaction progress.

Isolation: Concentrate under reduced pressure (rotary evaporator) to remove toluene and

excess

. Do not use water.

Step 2: Sample Preparation for Spectroscopy
Handling: The product is a moisture-sensitive solid/oil. Handle in a glovebox or under a cone

of nitrogen.

NMR Prep: Dissolve ~10 mg of the crude residue in 0.6 mL of anhydrous

(stored over molecular sieves). Cap the tube immediately.

IR Prep: Place a drop of the neat oil/melt between two KBr or NaCl plates (Liquid film

method). Do not use ATR if the crystal is susceptible to acid corrosion.

Visualization: Characterization Logic Flow
The following diagram illustrates the decision-making process during the characterization of the

acid chloride.
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Crude Reaction Mixture

Step 1: IR Spectroscopy
(Neat Film)

Band at ~1760 cm⁻¹?
Band at ~3000 cm⁻¹ absent?

Step 2: NMR Prep
(Anhydrous CDCl₃)

Yes (C=O Shifted)

FAILURE:
Incomplete Conversion

No (C=O at 1700)

¹H NMR Analysis

-COOH Proton (12 ppm) Absent?
Ring Proton Shifted?

VALIDATED:
Isoxazole-4-carbonyl Chloride

Yes

FAILURE:
Hydrolysis to Acid Detected

No (Acid Peak Present)

Click to download full resolution via product page
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Caption: Logical workflow for validating the synthesis of isoxazole-4-carbonyl chloride,

prioritizing IR for rapid screening and NMR for structural confirmation.

Comparison Guide: Alternatives & Derivatives
When selecting a reagent for drug discovery, researchers often choose between the acid

chloride and alternative activation methods.

Feature
Isoxazole-4-carbonyl

Chloride

Isoxazole Acid +

Coupling Agent

(EDC/HATU)

Mixed Anhydride

(with Ethyl

Chloroformate)

Reactivity
Highest. Reacts with

weak nucleophiles.

Moderate. Good for

sensitive amines.

High. Prone to side

reactions.

Atom Economy
High (Byproduct is

HCl).

Low (Large urea/N-

oxide byproducts).
Moderate.

Stability

Low. Must be used

immediately or stored

frozen.

High (Acid is stable).
Low (Transient

species).

Cost
Low (Reagents:

).

High (Reagents:

HATU/EDC are

expensive).

Moderate.

Best Use Case

Scale-up synthesis;

Sterically hindered

amines.

Discovery chemistry;

Late-stage

functionalization.

specific amide

formations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Characterization of Isoxazole-4-Carbonyl
Chloride: A Technical Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157165#spectroscopic-characterization-of-isoxazole-
4-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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